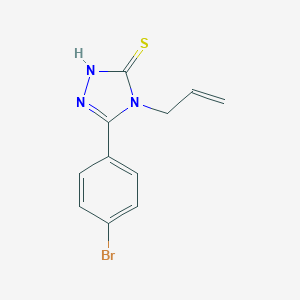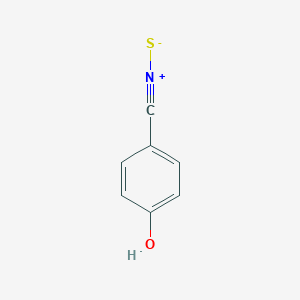
4-Hydroxyphenyl thiocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Thiocyanatophenol belongs to the class of organic compounds known as aryl thioethers. These are organosulfur compounds containing a thioether group that is substituted by an aryl group. 4-Thiocyanatophenol exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, 4-thiocyanatophenol is primarily located in the cytoplasm. Outside of the human body, 4-thiocyanatophenol can be found in fruits. This makes 4-thiocyanatophenol a potential biomarker for the consumption of this food product.
科学的研究の応用
Chemoselective Synthesis
4-Hydroxyphenyl thiocyanate plays a role in the chemoselective synthesis of biologically interesting compounds. Singh, Lakhan, and Singh (2017) explored the N-benzoylation of aminophenols using benzoylisothiocyanates, leading to the formation of N-(2-hydroxyphenyl)benzamides, which are compounds of biological interest (Singh, Lakhan, & Singh, 2017).
Polymer Chemistry
In the realm of polymer chemistry, the polycyclotrimerization of 4,4′-thiodiphenylcyanate, closely related to this compound, was studied by Lin, Hong, and Su (1995). Their work involved differential scanning calorimetry to understand the reaction kinetics and the role of catalysts and impurities in this process (Lin, Hong, & Su, 1995).
Enzymatic Degradation and Biological Interactions
A significant application is found in the enzymatic degradation of thiocyanate compounds. Katayama et al. (1992) discovered a thiocyanate hydrolase in Thiobacillus thioparus, an enzyme that catalyzes the first step in thiocyanate degradation, forming carbonyl sulfide from thiocyanate (Katayama et al., 1992).
Supramolecular Chemistry
Soldatova et al. (2020) reported on the crystal structure of 4-methoxyphenyl(phenyl)iodonium thiocyanate, showcasing the formation of a 16-membered cyclic heterooctamer via halogen bonding. This illustrates the importance of thiocyanate compounds in supramolecular chemistry (Soldatova et al., 2020).
Biochemical Applications
In biochemical research, thiocyanate compounds like this compound have been investigated for their interactions with biological systems. For instance, Hovinen et al. (1998) studied the role of thiocyanate ion in detoxifying chlorambucil, an anticancer agent, highlighting the biochemical significance of thiocyanate ions in drug metabolism (Hovinen et al., 1998).
Analytical Chemistry
In analytical chemistry, the use of thiocyanate compounds as selective sensors in biological and environmental samples has been explored. Singh et al. (2008) synthesized nickel pyrazolyl borate complexes and used them as ionophores in sensors for azide and thiocyanate anions, demonstrating the analytical applications of thiocyanate compounds (Singh et al., 2008).
Electrochemical Applications
Electroanalytical applications of thiocyanate compounds include the development of sensors and electrodes. Matemadombo, Westbroek, and Nyokong (2007) created a novel glassy carbon electrode modified with aryl radicals and cobalt tetracarboxyphthalocyanine for the catalytic oxidation of thiocyanate, showcasing the potential of thiocyanate compounds in electrochemistry (Matemadombo, Westbroek, & Nyokong, 2007).
特性
CAS番号 |
3774-52-5 |
|---|---|
分子式 |
C7H5NOS |
分子量 |
151.19 g/mol |
IUPAC名 |
(4-hydroxyphenyl) thiocyanate |
InChI |
InChI=1S/C7H5NOS/c8-5-10-7-3-1-6(9)2-4-7/h1-4,9H |
InChIキー |
FMRRFPFZGPDDLZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1O)SC#N |
正規SMILES |
C1=CC(=CC=C1C#[N+][S-])O |
melting_point |
62-63°C |
| 3774-52-5 | |
物理的記述 |
Solid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-Chlorophenyl)amino]-5-methoxybenzoic acid](/img/structure/B186394.png)
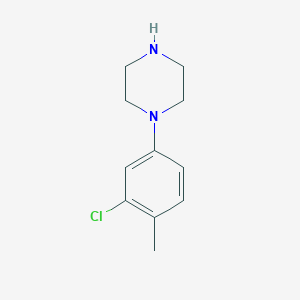
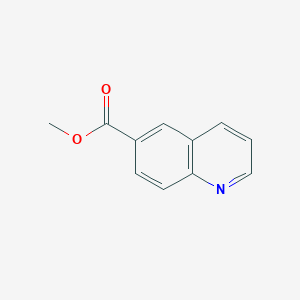

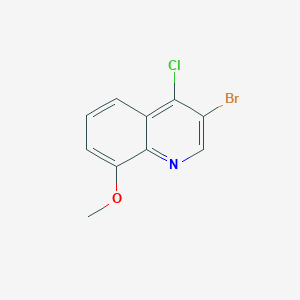
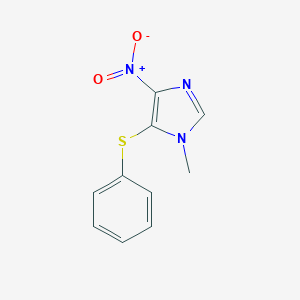
![2-Ethyl-4H-benzo[1,4]thiazin-3-one](/img/structure/B186404.png)
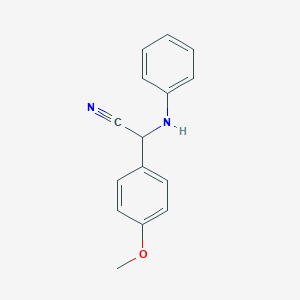
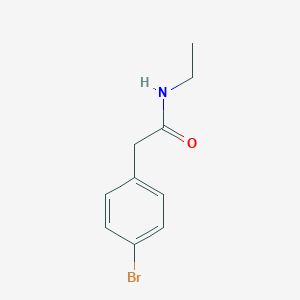
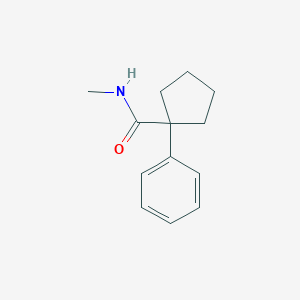
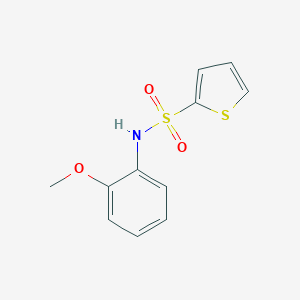
![Ethyl 4-methyl-2-[(phenylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B186416.png)
![5-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186418.png)
